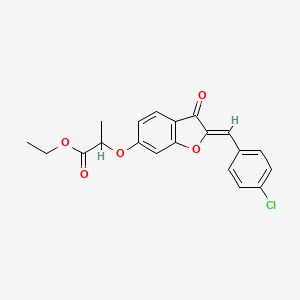![molecular formula C18H18N4O4S B2478306 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448059-45-7](/img/structure/B2478306.png)
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyridine ring, a pyrazole ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic and planar, while the benzo[b][1,4]dioxine ring is a non-aromatic and may adopt a non-planar conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyridine and pyrazole rings could undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique
Antibacterial Agents
Research on heterocyclic compounds containing a sulfonamido moiety, like N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has shown promise in developing new antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized a variety of heterocyclic compounds with a sulfonamido group, testing them for antibacterial activity. Their study found that several compounds exhibited significant antibacterial properties, suggesting potential applications in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Properties
Another area of research has been the exploration of these compounds' antioxidant properties. Aziz et al. (2021) designed novel heterocyclic derivatives to investigate their effectiveness as antioxidants. Their findings indicated that specific compounds showed higher antioxidant activity than ascorbic acid, highlighting their potential as effective antioxidants (Aziz et al., 2021).
Anticancer and Radiosensitizing Agents
Ghorab et al. (2015) conducted a study on sulfonamide derivatives, exploring their potential as anticancer and radiosensitizing agents. They synthesized a series of sulfonamide derivatives and tested them against human tumor liver cell lines. Some compounds exhibited higher activity than the standard drug doxorubicin, indicating their potential use in cancer treatment and radiosensitizing applications (Ghorab et al., 2015).
Enzyme Inhibitory Activities
Sulfonamides, including the compound , have also been studied for their enzyme inhibitory activities. Stellenboom and Baykan (2019) investigated new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups. These compounds exhibited significant inhibition of carbonic anhydrase and cholinesterase enzymes, suggesting their potential in developing inhibitors for these enzymes (Stellenboom & Baykan, 2019).
Orientations Futures
The compound could be of interest for further study, particularly if it shows biological activity. Future research could involve testing the compound for activity against various biological targets, studying its physical and chemical properties in more detail, and optimizing its structure for increased activity and reduced toxicity .
Propriétés
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,15-1-2-17-18(13-15)26-12-11-25-17)20-8-10-22-9-5-16(21-22)14-3-6-19-7-4-14/h1-7,9,13,20H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFBPVRLBEOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
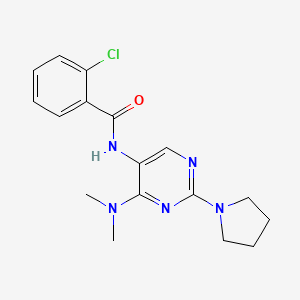
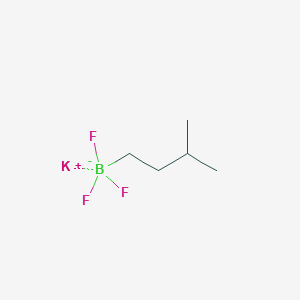
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)
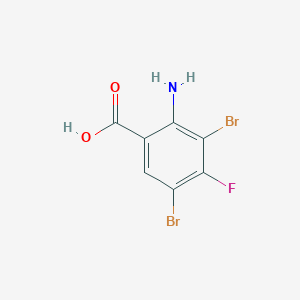
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)
![6-Cyclopropyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478236.png)
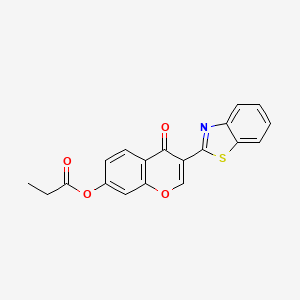
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
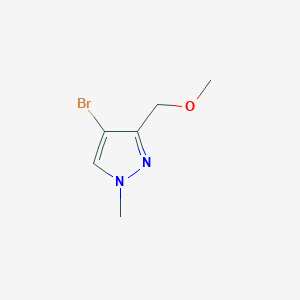
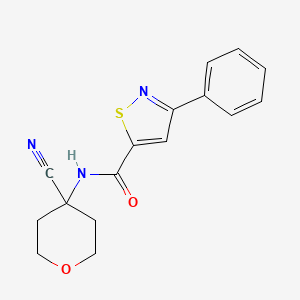

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)
